2,5-Dihydroxyterephthalic acid

Catalog No.
S565826
CAS No.
610-92-4
M.F
C8H6O6
M. Wt
198.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dihydroxyterephthalic acid

CAS Number

610-92-4

Product Name

2,5-Dihydroxyterephthalic acid

IUPAC Name

2,5-dihydroxyterephthalic acid

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)

InChI Key

OYFRNYNHAZOYNF-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O

Synonyms

2,5-dihydroxyterephthalic acid

Canonical SMILES

C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O

Monomer for Polyester Synthesis

DHTA is primarily employed as a monomer in the synthesis of polyesters, particularly polyarylates and polyhydroxybenzoates. These polyesters exhibit desirable properties such as excellent thermal stability, mechanical strength, and chemical resistance, making them valuable materials for various applications, including engineering plastics, food packaging materials, and biomedical devices [].

Research efforts are ongoing to explore the potential of DHTA-based polyesters in different fields. For instance, studies have investigated their potential use in the development of:

  • Biodegradable polymers for medical implants and drug delivery systems, owing to their degradability and biocompatibility properties [].
  • Flame-retardant polymers due to the inherent flame-retardant characteristics of aromatic polyesters [].

Ligand in Coordination Chemistry

DHTA can act as a bidentate ligand, meaning it can form coordination complexes with metal ions through its two hydroxyl groups. This property makes DHTA a valuable tool in coordination chemistry research for studying metal-ligand interactions and designing new functional materials with specific properties [].

For example, research has explored the use of DHTA-metal complexes as:

  • Catalysts for various organic transformations, owing to their Lewis acidic nature and ability to activate substrates [].
  • Sensors for the detection of metal ions or other analytes, due to their ability to selectively bind to specific targets and alter their properties upon complexation.

Precursor for the Synthesis of Other Functional Molecules

DHTA can be further functionalized to generate various derivatives with diverse properties and applications.

For instance, research has explored the use of DHTA derivatives as:

  • Building blocks for the synthesis of more complex molecules with desired functionalities, such as pharmaceuticals or optoelectronic materials.
  • Molecular probes for biological studies, due to the ability to attach targeting groups or fluorescent labels to DHTA derivatives for specific cellular or molecular recognition.

2,5-Dihydroxyterephthalic acid is an organic compound with the molecular formula C₈H₆O₆ and a molecular weight of 198.13 g/mol. It is recognized for its structural characteristics, which include two hydroxyl groups attached to a terephthalic acid backbone. The compound appears as a dark gray to green solid and has a melting point exceeding 300 °C. Its solubility profile indicates it is soluble in hot dimethylformamide, with a predicted boiling point of approximately 498.9 °C .

Typical of carboxylic acids and phenolic compounds. Notably, it can undergo:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Oxidation: Hydroxyl groups can be oxidized to carbonyls or carboxylic acids under strong oxidizing conditions.
  • Substitution Reactions: The hydroxyl groups may serve as nucleophiles in substitution reactions with electrophiles.

The synthesis of 2,5-dihydroxyterephthalic acid typically involves the following methods:

  • Halogenation and Hydrolysis:
    • Starting from 2,5-dihaloterephthalic acid (where halogens can be bromine or chlorine), the compound is treated with a base to form a dibasic salt.
    • This salt is then reacted with a copper source and an appropriate ligand under alkaline conditions to yield the desired dihydroxy compound. Finally, the dibasic salt is treated with an acid to release the free acid form .
  • Direct Hydroxylation:
    • Alternative methods may involve direct hydroxylation of terephthalic acid derivatives using hydroxylating agents under controlled conditions.

2,5-Dihydroxyterephthalic acid has several notable applications:

  • Polymer Production: It serves as a monomer for synthesizing polyesters and other polymers, contributing to materials science.
  • Metal-Organic Frameworks: The compound can be utilized as an organic linker in the formation of metal-organic frameworks for gas storage and separation applications.
  • Chemical Intermediates: It acts as an intermediate in the production of various chemicals and pharmaceuticals.

Research into the interaction studies of 2,5-dihydroxyterephthalic acid primarily focuses on its reactivity with metal ions and other organic compounds. Its ability to form complexes with metals enhances its utility in catalysis and material science. Additionally, studies examining its interactions with biological systems are essential for understanding its potential therapeutic applications.

Several compounds share structural similarities with 2,5-dihydroxyterephthalic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Terephthalic AcidC₈H₆O₄No hydroxyl groups; used primarily in polyester production.
2,6-Dihydroxyterephthalic AcidC₈H₆O₆Hydroxyl groups at different positions; potential for different polymer properties.
3-Hydroxyterephthalic AcidC₈H₆O₅Contains one more hydroxyl group; used in specialized chemical syntheses.
2-Hydroxyterephthalic AcidC₈H₆O₅Similar structure but fewer hydroxyl groups; different reactivity profile.

The unique positioning of hydroxyl groups in 2,5-dihydroxyterephthalic acid contributes to its distinct chemical behavior compared to these similar compounds.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

610-92-4

Wikipedia

2,5-Dihydroxyterephthalic acid

Dates

Modify: 2023-08-15

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